molecular formula C11H11ClN2O B2965682 1-(chloroacetyl)-3-phenyl-4,5-dihydro-1H-pyrazole CAS No. 790263-78-4

1-(chloroacetyl)-3-phenyl-4,5-dihydro-1H-pyrazole

Cat. No.: B2965682
CAS No.: 790263-78-4
M. Wt: 222.67
InChI Key: CDCJUMGCXOOIGU-UHFFFAOYSA-N
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Description

1-(Chloroacetyl)-3-phenyl-4,5-dihydro-1H-pyrazole is a heterocyclic compound that belongs to the pyrazole family This compound is characterized by the presence of a chloroacetyl group attached to the nitrogen atom of the pyrazole ring and a phenyl group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(chloroacetyl)-3-phenyl-4,5-dihydro-1H-pyrazole typically involves the reaction of 3-phenyl-4,5-dihydro-1H-pyrazole with chloroacetyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction .

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method allows for better control over reaction parameters and improved safety due to the handling of reactive intermediates in a controlled environment. The use of automated systems ensures consistent product quality and higher yields .

Chemical Reactions Analysis

Types of Reactions: 1-(Chloroacetyl)-3-phenyl-4,5-dihydro-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Nucleophilic Substitution: Amides, esters, and thioesters.

    Oxidation: Ketones and carboxylic acids.

    Reduction: Alcohols and amines.

Mechanism of Action

The mechanism of action of 1-(chloroacetyl)-3-phenyl-4,5-dihydro-1H-pyrazole involves its interaction with specific molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition of their activity. This covalent modification can alter the function of the target protein, resulting in various biological effects .

Comparison with Similar Compounds

  • 1-(Bromoacetyl)-3-phenyl-4,5-dihydro-1H-pyrazole
  • 1-(Fluoroacetyl)-3-phenyl-4,5-dihydro-1H-pyrazole
  • 1-(Iodoacetyl)-3-phenyl-4,5-dihydro-1H-pyrazole

Comparison: 1-(Chloroacetyl)-3-phenyl-4,5-dihydro-1H-pyrazole is unique due to the presence of the chloroacetyl group, which imparts distinct reactivity compared to its bromo, fluoro, and iodo counterparts. The chloroacetyl group is more reactive towards nucleophiles, making it a versatile intermediate in organic synthesis. Additionally, the chloroacetyl derivative exhibits different biological activities compared to its halogenated analogs .

Properties

IUPAC Name

2-chloro-1-(5-phenyl-3,4-dihydropyrazol-2-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2O/c12-8-11(15)14-7-6-10(13-14)9-4-2-1-3-5-9/h1-5H,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDCJUMGCXOOIGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(N=C1C2=CC=CC=C2)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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